molecular formula C17H14F3NO B12614954 N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide CAS No. 919349-75-0

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide

Cat. No.: B12614954
CAS No.: 919349-75-0
M. Wt: 305.29 g/mol
InChI Key: ZITAFYMUCZKKEX-UHFFFAOYSA-N
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Description

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-yl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine under suitable conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

919349-75-0

Molecular Formula

C17H14F3NO

Molecular Weight

305.29 g/mol

IUPAC Name

N-[2-[3-(trifluoromethyl)phenyl]prop-2-enyl]benzamide

InChI

InChI=1S/C17H14F3NO/c1-12(11-21-16(22)13-6-3-2-4-7-13)14-8-5-9-15(10-14)17(18,19)20/h2-10H,1,11H2,(H,21,22)

InChI Key

ZITAFYMUCZKKEX-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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